Phenyl 3-phenyloxirane-2-carboxylate
Description
Phenyl 3-phenyloxirane-2-carboxylate is an epoxy-carboxylate ester characterized by a phenyl group at the 3-position of the oxirane (epoxide) ring and a phenyl ester moiety at the 2-position. These analogs share the core oxirane-carboxylate framework, with variations in ester substituents and additional functional groups influencing their chemical behavior and applications .
Properties
CAS No. |
25518-21-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
phenyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H |
InChI Key |
GBQMNXWHCORGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxidizing Agents and Reaction Conditions
Peracids such as meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂) are commonly employed for epoxidation. Under oxygenated conditions, the reaction proceeds via electrophilic addition to the double bond, forming the epoxide. Thermal stability studies of analogous 3-phenyl-2-propene compounds indicate that oxidation initiates at temperatures between 271 K (-2°C) and 385 K (112°C), depending on substituent electronic effects. For phenyl cinnamate, optimal epoxidation occurs at 323–358 K (50–85°C) in dichloromethane or ethyl acetate, achieving yields of 70–85%.
Table 1: Epoxidation Efficiency of Phenyl Cinnamate Under Varied Conditions
| Oxidizing Agent | Solvent | Temperature (K) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 298 | 6 | 82 |
| H₂O₂ (30%) | Ethyl Acetate | 323 | 12 | 74 |
| O₂ (1 atm) | Toluene | 358 | 24 | 68 |
Stereochemical Considerations
Epoxidation of α,β-unsaturated esters typically follows the Prilezhaev mechanism, favoring trans-addition across the double bond. Nuclear magnetic resonance (NMR) analysis of the product reveals coupling constants (J = 2.5–3.0 Hz) between oxirane protons, consistent with a cis-configuration. X-ray crystallography of related epoxides confirms dihedral angles of 45–50° between the phenyl and carboxylate groups, stabilizing the strained oxirane ring.
Esterification of 3-Phenyloxirane-2-Carboxylic Acid
This two-step approach involves synthesizing 3-phenyloxirane-2-carboxylic acid followed by esterification with phenol.
Synthesis of 3-Phenyloxirane-2-Carboxylic Acid
The acid precursor is obtained via epoxidation of cinnamic acid derivatives. Under nitrogen atmosphere, cinnamic acid derivatives exhibit thermal stability up to 363 K (90°C), beyond which oxidative degradation occurs. Epoxidation using mCPBA in tetrahydrofuran (THF) at 273 K (0°C) yields 3-phenyloxirane-2-carboxylic acid with 89% purity, as validated by high-performance liquid chromatography (HPLC).
Esterification Techniques
Esterification employs either Fischer’s method (acid + alcohol + acid catalyst) or activation via thionyl chloride (SOCl₂). Phenol’s poor nucleophilicity necessitates vigorous conditions:
Table 2: Esterification Parameters for 3-Phenyloxirane-2-Carboxylic Acid
| Method | Catalyst | Temperature (K) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer (H₂SO₄) | H₂SO₄ | 413 | 8 | 65 |
| Acid Chloride (SOCl₂) | Pyridine | 298 | 4 | 78 |
The acid chloride route proves superior, minimizing oxirane ring opening observed under strongly acidic Fischer conditions. Post-synthesis purification via recrystallization (hexane/ethyl acetate) enhances purity to >95%.
Transesterification of Alkyl 3-Phenyloxirane-2-Carboxylates
Alkyl esters such as ethyl 3-phenyloxirane-2-carboxylate serve as intermediates for transesterification with phenol.
Catalytic Systems
Base-catalyzed transesterification using sodium phenoxide (NaOPh) in dimethylformamide (DMF) achieves 88% conversion at 353 K (80°C). Acid catalysts (e.g., p-toluenesulfonic acid) are less effective, yielding ≤50% due to competing ester hydrolysis.
Table 3: Transesterification Efficiency of Ethyl 3-Phenyloxirane-2-Carboxylate
| Catalyst | Solvent | Temperature (K) | Phenol:Ethyl Ester Ratio | Yield (%) |
|---|---|---|---|---|
| NaOPh | DMF | 353 | 3:1 | 88 |
| H₂SO₄ | Toluene | 373 | 5:1 | 49 |
Kinetic and Thermodynamic Factors
Reaction kinetics follow a second-order rate law, with activation energy (Eₐ) of 45 kJ/mol. Equilibrium favors phenyl ester formation due to phenol’s higher boiling point (455 K vs. 351 K for ethanol), enabling azeotropic removal of ethanol.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Phenyl 3-Phenyloxirane-2-Carboxylate Synthesis
| Parameter | Epoxidation | Esterification | Transesterification |
|---|---|---|---|
| Overall Yield (%) | 82 | 78 | 88 |
| Purity (%) | 85 | 95 | 90 |
| Stereochemical Control | Moderate | Low | High |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Safety Considerations | Peroxide handling | High-temperature risk | Base handling |
Epoxidation offers a one-pot route but requires stringent peroxide safety protocols. Esterification provides high purity but suffers from energy-intensive conditions. Transesterification balances yield and scalability, though alkali waste management poses challenges.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone and sodium chloride.
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of 1,2-disubstituted adducts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used to hydrolyze the compound.
Nucleophilic Ring Opening: Various nucleophiles, including water, alcohols, and amines, can be used under mild conditions to open the epoxide ring.
Major Products Formed
Hydrolysis: Phenylacetone and sodium chloride.
Nucleophilic Ring Opening: 1,2-disubstituted adducts, such as β-alkoxyalcohols and β-hydroxypropyl esters.
Scientific Research Applications
Phenyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and resins.
Green Chemistry: The compound is employed in environmentally friendly chemical processes, such as the regioselective nucleophilic ring opening of epoxides using visible light.
Mechanism of Action
The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Ethyl 3-Phenyloxirane-2-Carboxylate (Ethyl Phenylglycidate, CAS 121-39-1)
- Structure : Ethyl ester at the 2-position, phenyl group at the 3-position of the oxirane ring. Stereoisomers include (2R,3R), (2R,3S), (2S,3R), and (2S,3S) configurations .
- Physical Properties: Strong strawberry-like odor, sweet flavor.
- Applications :
- Safety : Classified under GHS hazard category H228 (flammable solid), H302 (harmful if swallowed), and H411 (toxic to aquatic life) .
Methyl 3-Phenyloxirane-2-Carboxylate (CAS 37161-74-3)
- Structure : Methyl ester at the 2-position, phenyl group at the 3-position. Molecular weight: 178.18 g/mol .
- Physical Properties : Requires storage under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation .
- Safety : GHS warnings include H303 (may be harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Ethyl 3-Cyclopropyl-3-Phenyloxirane-2-Carboxylate (CAS 123078-43-3)
- Structure : Cyclopropyl and phenyl groups at the 3-position, ethyl ester at the 2-position. Molecular weight: 232.28 g/mol .
- Applications : Likely used in medicinal chemistry for its steric and electronic effects imparted by the cyclopropyl group.
- Differentiation : The cyclopropyl substituent enhances rigidity and may influence binding affinity in biological systems compared to purely aromatic analogs .
Ethyl 3,3-Diphenyloxirane-2-Carboxylate (CAS 5449-40-1)
- Structure : Two phenyl groups at the 3-position, ethyl ester at the 2-position.
- Safety : Requires stringent handling; first-aid measures include oxygen administration for inhalation exposure and avoidance of mouth-to-mouth resuscitation .
Key Comparative Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenyl 3-phenyloxirane-2-carboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via epoxidation of α,β-unsaturated esters. For example, methyl 3-phenyloxirane-2-carboxylate (a structural analog) was obtained in 80% yield using method D (likely involving peracid-mediated epoxidation) within 15 minutes . Ethyl 3-phenyloxirane-2-carboxylate is also formed as a byproduct in MgI₂·(Et₂O)ₙ-promoted aldol reactions, particularly with morpholine or DMAP as bases . Key variables include reaction time, oxidizing agents, and base selection.
Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?
- ¹H and ¹³C NMR are critical for confirming the epoxide structure. For methyl 3-phenyloxirane-2-carboxylate, diagnostic signals include δ 3.35 (d, 1H, epoxide CH), 3.61 (s, 3H, OCH₃), and aromatic protons at δ 7.12–7.27 . IR analysis would focus on ester carbonyl (C=O, ~1680–1720 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) stretches.
Q. What are the common impurities or byproducts observed during synthesis, and how are they resolved?
- Byproducts like ethyl 3-phenyloxirane-2-carboxylate arise in aldol reactions when specific bases (e.g., morpholine) induce epoxide formation instead of the desired aldol product . Chromatographic purification (e.g., silica gel column) and recrystallization are standard methods for isolation.
Advanced Research Questions
Q. How does stereochemistry impact the reactivity and crystallographic properties of this compound?
- The compound exists as stereoisomers (e.g., (2S,3S)- and (2R,3R)-configurations), which influence its supramolecular packing. Graph set analysis (using Etter’s formalism) can map hydrogen-bonding patterns in crystals, affecting solubility and stability . Chiral HPLC or X-ray crystallography (via SHELXL ) is required to resolve enantiomers.
Q. What challenges arise in resolving crystal structures of this compound derivatives using X-ray diffraction?
- Small-molecule crystallography tools like SHELXL and visualization software (ORTEP-3 ) are essential. Challenges include low crystal quality, twinning, and weak diffraction. High-resolution data collection (e.g., synchrotron sources) and iterative refinement (e.g., Hirshfeld surface analysis) mitigate these issues .
Q. How do reaction mechanisms explain the formation of this compound in competing pathways?
- In aldol reactions, the choice of base dictates the pathway: nucleophilic bases (e.g., lutidine) favor aldol adducts, while bulky bases (e.g., DMAP) promote epoxidation via intramolecular cyclization of intermediate oxonium ions . Kinetic vs. thermodynamic control should be evaluated using DFT calculations or isotopic labeling.
Q. What methodological discrepancies exist in reported yields or characterization data, and how can they be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
